molecular formula C7H15N B14697425 N,N-Diethylprop-1-en-2-amine CAS No. 22752-61-0

N,N-Diethylprop-1-en-2-amine

Cat. No.: B14697425
CAS No.: 22752-61-0
M. Wt: 113.20 g/mol
InChI Key: UKZSIFUVYBJAGX-UHFFFAOYSA-N
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Description

N,N-Diethylprop-1-en-2-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a prop-1-en-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylprop-1-en-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of diethylamine with propenyl chloride under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylprop-1-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Alkyl-substituted amines.

Scientific Research Applications

N,N-Diethylprop-1-en-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethylprop-1-en-2-amine involves its interaction with specific molecular targets. It is known to stimulate neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters play a crucial role in regulating various physiological processes, including mood, appetite, and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylprop-1-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .

Properties

CAS No.

22752-61-0

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N,N-diethylprop-1-en-2-amine

InChI

InChI=1S/C7H15N/c1-5-8(6-2)7(3)4/h3,5-6H2,1-2,4H3

InChI Key

UKZSIFUVYBJAGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C)C

Origin of Product

United States

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